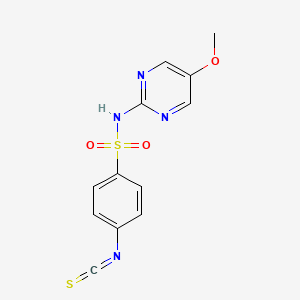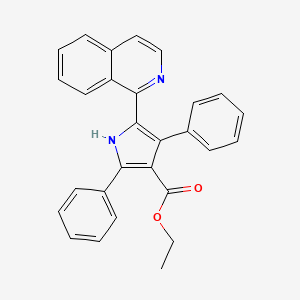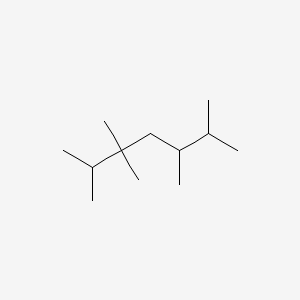
2,3,3,5,6-Pentamethylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,5,6-Pentamethylheptane is an organic compound with the molecular formula C12H26. It is a branched alkane, characterized by its multiple methyl groups attached to the heptane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,5,6-Pentamethylheptane typically involves the alkylation of heptane derivatives with methylating agents. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve catalytic cracking and isomerization processes. These methods utilize zeolite catalysts to facilitate the rearrangement of hydrocarbon chains, producing the desired branched structure. The process is conducted at high temperatures (300°C to 500°C) and pressures to achieve efficient conversion rates .
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,5,6-Pentamethylheptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, converting any unsaturated bonds to saturated ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or radical initiators
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Fully saturated hydrocarbons
Substitution: Halogenated alkanes
Aplicaciones Científicas De Investigación
2,3,3,5,6-Pentamethylheptane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of specialty lubricants and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3,3,5,6-Pentamethylheptane largely depends on its interaction with other molecules. In chemical reactions, its branched structure influences its reactivity and selectivity. For instance, in oxidation reactions, the presence of multiple methyl groups can hinder the approach of oxidizing agents, leading to selective oxidation at specific sites. In biological systems, its hydrophobic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5,6-Pentamethylheptane
- 2,3,5,6,7-Pentamethylheptane
Comparison
Compared to its isomers, 2,3,3,5,6-Pentamethylheptane has a unique arrangement of methyl groups, which can influence its physical properties such as boiling point, melting point, and solubility. This unique structure also affects its chemical reactivity, making it a valuable compound for studying the effects of branching in hydrocarbons .
Propiedades
Número CAS |
52670-35-6 |
|---|---|
Fórmula molecular |
C12H26 |
Peso molecular |
170.33 g/mol |
Nombre IUPAC |
2,3,3,5,6-pentamethylheptane |
InChI |
InChI=1S/C12H26/c1-9(2)11(5)8-12(6,7)10(3)4/h9-11H,8H2,1-7H3 |
Clave InChI |
SZQDOCSTKXRXAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)CC(C)(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
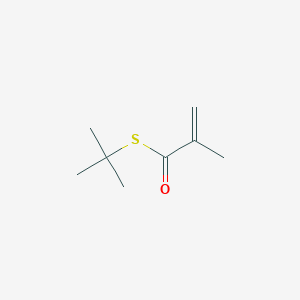
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
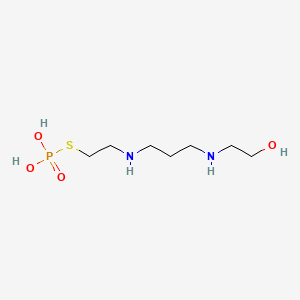
![3-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14637687.png)
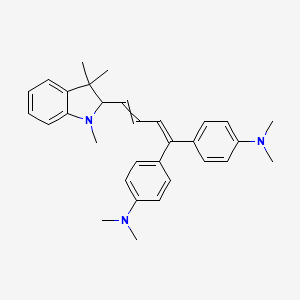
![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
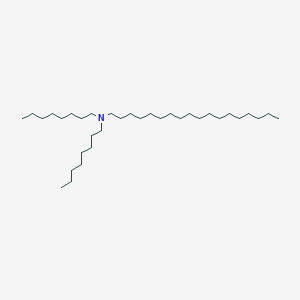
![1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine](/img/structure/B14637715.png)
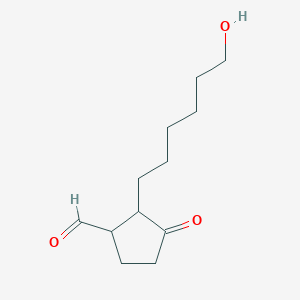

![2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14637729.png)
